Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-
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Overview
Description
Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiophene family, which is known for its diverse biological and chemical properties. The presence of the nitrile group and the tetrahydrobenzo ring system makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- can be achieved through several methods. One common approach involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a Schiff base that can form various complexes . Another method includes the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile to produce hydrazone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme functions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can inhibit enzymes like PDK1 and LDHA, which are involved in cancer cell metabolism . The compound’s structure allows it to bind to these enzymes’ active sites, disrupting their normal function and leading to reduced cancer cell proliferation.
Comparison with Similar Compounds
Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- can be compared with other similar compounds, such as:
- 2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- Benzothiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-7-hydroximino-3-[2-(4-morpholyl)-1-oxoethylamino]-, ethyl ester
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the nitrile group and the tetrahydrobenzo ring system in Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- provides distinct chemical properties and biological activities, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-5,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCDWMKOBOPLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455332 |
Source
|
Record name | Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134982-97-1 |
Source
|
Record name | Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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